2-Oxazolecarboximidamide, hydrochloride
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Overview
Description
Oxazole-2-carboxamidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including oxazole-2-carboxamidine hydrochloride, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® at room temperature, followed by oxidation using manganese dioxide . Another approach involves the reaction of nitriles with β-amino alcohols under microwave irradiation with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for oxazole derivatives typically focus on eco-friendly catalytic systems. Magnetic nanocatalysts have been developed for the efficient synthesis of oxazole derivatives, allowing for simple separation from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving oxazole derivatives are less common but can be achieved under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Sulfuric acid, acetic anhydride, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
Oxazole-2-carboxamidine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole-2-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic structure with a five-membered ring containing oxygen and nitrogen.
Oxazoline: A related compound with a similar ring structure but different substitution patterns.
Uniqueness
Oxazole-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
Molecular Formula |
C4H6ClN3O |
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Molecular Weight |
147.56 g/mol |
IUPAC Name |
1,3-oxazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H |
InChI Key |
ZBHFWFPCUUZWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=N)N.Cl |
Origin of Product |
United States |
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